5-(1-Isobutylpiperidin-2-yl)-6-methylpyridin-2(1H)-one 5-(1-Isobutylpiperidin-2-yl)-6-methylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15852531
InChI: InChI=1S/C15H24N2O/c1-11(2)10-17-9-5-4-6-14(17)13-7-8-15(18)16-12(13)3/h7-8,11,14H,4-6,9-10H2,1-3H3,(H,16,18)
SMILES:
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol

5-(1-Isobutylpiperidin-2-yl)-6-methylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC15852531

Molecular Formula: C15H24N2O

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Isobutylpiperidin-2-yl)-6-methylpyridin-2(1H)-one -

Specification

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
IUPAC Name 6-methyl-5-[1-(2-methylpropyl)piperidin-2-yl]-1H-pyridin-2-one
Standard InChI InChI=1S/C15H24N2O/c1-11(2)10-17-9-5-4-6-14(17)13-7-8-15(18)16-12(13)3/h7-8,11,14H,4-6,9-10H2,1-3H3,(H,16,18)
Standard InChI Key IOHUAQLWYNVYSB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=O)N1)C2CCCCN2CC(C)C

Introduction

5-(1-Isobutylpiperidin-2-yl)-6-methylpyridin-2(1H)-one is a heterocyclic organic compound featuring both piperidine and pyridine rings. It is synthesized for research purposes, particularly in drug discovery and development, due to its potential therapeutic applications. This compound's structure includes a piperidine ring substituted with an isobutyl group and a methyl group at specific positions on the pyridine ring.

Synthesis

The synthesis of 5-(1-Isobutylpiperidin-2-yl)-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. Specific reaction conditions, including temperature, solvent choice, and catalysts, are crucial for optimizing yields and purity. Techniques like chromatography are often employed for purification after synthesis.

Potential Applications

This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structure allows researchers to explore modifications that could enhance efficacy or reduce side effects in drug development processes.

Chemical Reactions and Modifications

5-(1-Isobutylpiperidin-2-yl)-6-methylpyridin-2(1H)-one can participate in various chemical reactions typical for nitrogen-containing heterocycles. Understanding these reactions is crucial for developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Mechanism of Action

The mechanism of action for this compound largely depends on its interactions with biological targets such as receptors or enzymes. Further research is necessary to elucidate its specific mechanism of action and potential therapeutic applications.

Table: Potential Biological Activities of Related Compounds

Compound TypeBiological ActivityPotential Applications
Piperidine DerivativesAntipsychotic, Anti-inflammatorySchizophrenia, Inflammatory Diseases
Pyridine DerivativesAnticancer, Anti-inflammatoryCancer, Inflammatory Diseases

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